molecular formula C13H19NO B068564 2-Ethoxyadamantane-2-carbonitrile CAS No. 169215-88-7

2-Ethoxyadamantane-2-carbonitrile

Cat. No.: B068564
CAS No.: 169215-88-7
M. Wt: 205.3 g/mol
InChI Key: QOZYEVHYSGISGD-UHFFFAOYSA-N
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Description

2-Ethoxyadamantane-2-carbonitrile is a functionalized adamantane derivative characterized by an ethoxy group and a nitrile group attached to the same carbon atom of the adamantane scaffold. This article compares these compounds based on substituent effects, synthetic routes, and intermolecular interactions, leveraging available research findings.

Properties

CAS No.

169215-88-7

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

2-ethoxyadamantane-2-carbonitrile

InChI

InChI=1S/C13H19NO/c1-2-15-13(8-14)11-4-9-3-10(6-11)7-12(13)5-9/h9-12H,2-7H2,1H3

InChI Key

QOZYEVHYSGISGD-UHFFFAOYSA-N

SMILES

CCOC1(C2CC3CC(C2)CC1C3)C#N

Canonical SMILES

CCOC1(C2CC3CC(C2)CC1C3)C#N

Synonyms

Tricyclo[3.3.1.13,7]decane-2-carbonitrile, 2-ethoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The adamantane core provides rigidity and thermal stability, but substituents critically influence molecular conformation and properties:

  • 2-Ethoxyadamantane-2-carbonitrile : Features an ethoxy (-OCH₂CH₃) and nitrile (-CN) group on the same carbon. The ethoxy group is moderately polar and less sterically demanding than bulkier substituents.
  • 2-(Trimethylsiloxy)adamantane-2-carbonitrile : Substituted with a trimethylsiloxy (-OSi(CH₃)₃) group and -CN. The siloxy group introduces significant steric bulk and hydrophobicity, reducing polarity .
  • 2-(Cyclohexylamino)adamantane-2-carbonitrile: Contains a cyclohexylamino (-NHC₆H₁₁) group and -CN. The amino group enhances hydrogen-bonding capacity and basicity compared to ether or siloxy derivatives .

Key structural distinctions :

Substituent Steric Bulk Polarity Hydrogen-Bonding Capacity
Ethoxy (-OCH₂CH₃) Moderate Moderate Acceptor (via ether O)
Trimethylsiloxy (-OSiMe₃) High Low None
Cyclohexylamino (-NHC₆H₁₁) High Moderate (basic) Donor/Acceptor (NH)

Physicochemical Properties

Substituent effects manifest in crystallinity, solubility, and intermolecular interactions:

  • Trimethylsiloxy derivative : Forms dimeric units in the crystal lattice via weak C–H···N hydrogen bonds (H···N distance: 2.68 Å). The siloxy group adopts a staggered conformation, minimizing steric clashes. Low polarity likely reduces aqueous solubility .
  • Ethoxy derivative : Expected to exhibit higher polarity than the siloxy analog, enhancing solubility in polar aprotic solvents (e.g., DMF, acetone). The ethoxy group may participate in weaker C–H···O/N interactions.

Data Tables

Table 1: Comparative Analysis of Adamantane-2-carbonitrile Derivatives

Compound Molecular Formula Key Functional Groups Synthesis Method Notable Properties
This compound C₁₃H₁₉NO -OCH₂CH₃, -CN Inferred: Cyanation of ethoxide Moderate polarity, H-bond acceptor
2-(Trimethylsiloxy)adamantane-2-carbonitrile C₁₄H₂₃NOSi -OSi(CH₃)₃, -CN Me₃SiCN + 2-adamantanone Low polarity, dimeric crystals
2-(Cyclohexylamino)adamantane-2-carbonitrile C₁₇H₂₆N₂ -NHC₆H₁₁, -CN Undisclosed High H-bond capacity, basic

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